molecular formula C23H22BrFO5 B12147068 ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B12147068
M. Wt: 477.3 g/mol
InChI Key: CTDHONQXQVVWRJ-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is further substituted with various functional groups, including a bromo-fluorobenzyl ether and a propanoate ester. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Bromo-Fluorobenzyl Group: The bromo-fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable bromo-fluorobenzyl halide reacts with the hydroxyl group of the chromen-2-one core.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

    Substitution: The bromo and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Amines, Thiols

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols, Alkanes

    Substitution: Amino derivatives, Thio derivatives

Scientific Research Applications

Ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:

    Ethyl (4-bromo-2-fluorobenzoyl)acetate: This compound shares the bromo-fluorobenzyl group but differs in the core structure and functional groups.

    3-Fluorobenzyl bromide: This compound contains the fluorobenzyl group but lacks the chromen-2-one core and ester functionality.

The uniqueness of this compound lies in its combination of the chromen-2-one core with the bromo-fluorobenzyl ether and propanoate ester, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone core structure, characterized by:

  • Chromen-2-one backbone : A bicyclic structure known for various biological activities.
  • Fluorobenzyl group : Enhances binding affinity to biological targets.
  • Ethyl propanoate moiety : Influences pharmacokinetics.

The molecular formula is C23H22BrFO5C_{23}H_{22}BrFO_5 with a molecular weight of approximately 477.3 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The chromenone core can modulate enzyme activity through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cell signaling.
  • Receptor Binding : It may act as an agonist or antagonist at certain G protein-coupled receptors (GPCRs), influencing cellular responses to external stimuli .

Antioxidant Activity

Research indicates that compounds within the chromenone class exhibit antioxidant properties. This compound may scavenge free radicals, reducing oxidative stress in cells.

Anti-inflammatory Effects

Preliminary studies suggest that this compound can modulate inflammatory responses. It has been shown to decrease the production of pro-inflammatory cytokines in macrophage models, indicating potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Anticancer Potential

The structural characteristics of ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-y}propanoate suggest it may possess anticancer properties. Its ability to inhibit specific pathways involved in cancer cell proliferation has been noted in some studies, warranting further investigation into its efficacy against various cancer types.

Comparative Analysis with Similar Compounds

CompoundStructureNotable Activity
Ethyl 3-{7-[4-chlorobenzyl]oxy}-4,8-dimethylchromenSimilar chromenone coreModerate anti-inflammatory
Ethyl 3-{7-[3-fluorobenzyl]oxy}-4,8-dimethylchromenSimilar structureAntioxidant properties

Ethyl 3-{7-[4-bromo-2-fluorobenzyl]oxy}-4,8-dimethylchromen stands out due to the presence of the bromine and fluorine substituents, which may enhance its biological activity compared to other derivatives .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced TNF-alpha production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
  • Cell Line Studies : Research involving cancer cell lines showed that treatment with ethyl 3-{7-[4-bromo-2-fluorobenzyl]oxy}-4,8-dimethylchromen resulted in reduced cell viability and induced apoptosis in a dose-dependent manner.
  • Animal Models : Preliminary animal studies have suggested that this compound can reduce tumor size in xenograft models when administered at specific doses, highlighting its potential for further development as an anticancer therapeutic .

Properties

Molecular Formula

C23H22BrFO5

Molecular Weight

477.3 g/mol

IUPAC Name

ethyl 3-[7-[(4-bromo-2-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C23H22BrFO5/c1-4-28-21(26)10-8-18-13(2)17-7-9-20(14(3)22(17)30-23(18)27)29-12-15-5-6-16(24)11-19(15)25/h5-7,9,11H,4,8,10,12H2,1-3H3

InChI Key

CTDHONQXQVVWRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=C(C=C(C=C3)Br)F)C)OC1=O)C

Origin of Product

United States

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